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molecular formula C6H9N3O2 B1265686 4-Amino-2,6-dimethoxypyrimidine CAS No. 3289-50-7

4-Amino-2,6-dimethoxypyrimidine

Cat. No. B1265686
M. Wt: 155.15 g/mol
InChI Key: LNTJJKHTAZFVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04723991

Procedure details

To a solution of 20 ml of concentrated nitric acid and 16 ml of concentrated sulfuric acid was added 3.9 g (0.025 mmol) of 2,6-dimethoxy-4-pyrimidinamine. The resulting solution was stirred at ambient temperature and pressure for thirty minutes and was then stirred at 50° for fifteen minutes. The solution was then cooled in an ice bath to ~0° C. The solid was collected by filtration, washed with water and dried in an oven at 60° C. to afford 3.6 g of the title compound, m.p. 178°-179° C.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[N:13]=[C:12]([NH2:14])[CH:11]=[C:10]([O:15][CH3:16])[N:9]=1.[N+:17]([O-])([OH:19])=[O:18]>>[CH3:6][O:7][C:8]1[N:13]=[C:12]([NH2:14])[C:11]([N+:17]([O-:19])=[O:18])=[C:10]([O:15][CH3:16])[N:9]=1

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.9 g
Type
reactant
Smiles
COC1=NC(=CC(=N1)N)OC
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
pressure for thirty minutes
STIRRING
Type
STIRRING
Details
was then stirred at 50° for fifteen minutes
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in an ice bath to ~0° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in an oven at 60° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=C(C(=N1)N)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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